molecular formula C16H22O4 B2926119 9-(Benzyloxy)-9-oxononanoic acid CAS No. 15570-42-0

9-(Benzyloxy)-9-oxononanoic acid

Cat. No. B2926119
CAS RN: 15570-42-0
M. Wt: 278.348
InChI Key: QPWQULRGCDDIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919753

Procedure details

Toluene-4-sulfonic acid monohydrate (0.71 g, 3.72 mmol) is added to a suspension of azelaic acid (25.0 g, 132.82 mmol) in benzene (550 ml). The mixture is heated to 80° C., whereafter benzyl alcohol (14.36 g, 132.82 mmol) in benzene (50 ml) is added dropwise to the resulting solution. The reaction mixture is refluxed overnight and water is removed azeotropically with a Dean Stark trap. The reaction mixture is allowed to cool, the white precipitate which forms is removed by filtration and the filtrate is concentrated to a brownish oil under reduced pressure. The crude product (33.97 g) is dissolved in dichloromethane (50 ml) and purified by flash chromatography, on a 5.5×15 cm silica column with dichloromethane/methanol (20:1) as eluant. The product, a yellow oil, is dried under vacuum. The oil crystallizes after a few hours at room temperature. Yield: 12.8 g (35%). 13C NMR (75 MHz, CDCl3): δ 24.5, 24.8, 28.8, 34.0, 34.2, 66.1, 128.2, 128.5, 136.1, 173.6, 180.0.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
14.36 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[C:13]([OH:25])(=[O:24])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].C(O)C1C=CC=CC=1>C1C=CC=CC=1>[C:13]([O:25][CH2:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:24])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCCCCC(=O)O)(=O)O
Name
Quantity
550 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
14.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to the resulting solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
water is removed azeotropically with a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the white precipitate which forms is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a brownish oil under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product (33.97 g) is dissolved in dichloromethane (50 ml)
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography, on a 5.5×15 cm silica column with dichloromethane/methanol (20:1) as eluant
CUSTOM
Type
CUSTOM
Details
The product, a yellow oil, is dried under vacuum
CUSTOM
Type
CUSTOM
Details
The oil crystallizes after a few hours at room temperature

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCC(=O)O)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.